2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves multiple steps. One common method includes the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under reflux conditions in methanol. The reaction mixture is then treated with acetophenone to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and π-π interactions with the target molecules. This leads to the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-[(4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-YL)thio]-N’-[(E)-1-phenylethylidene]acetohydrazide
- 4-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]phthalonitrile These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the triazole ring and the specific substituents in 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(17-8-6-5-7-9-17)24-25-21(26)29-14-19(27)23-22-15(2)16-10-12-18(28-3)13-11-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-15+ |
InChI Key |
AGPUXPNBHLNRRR-PXLXIMEGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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